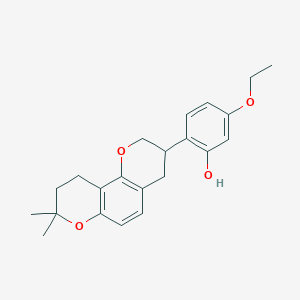
Vutiglabridin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vutiglabridin is a synthetic small molecule that is currently in clinical development for the treatment of obesity. It is a structural analog of glabridin, a natural compound found in licorice root. This compound has shown promising results in preclinical and clinical studies, particularly in modulating paraoxonase-1 (PON1) and paraoxonase-2 (PON2), enzymes associated with lipid metabolism and oxidative stress .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vutiglabridin is synthesized through a series of chemical reactions starting from glabridin. The synthetic route involves the modification of the glabridin structure to enhance its biological activity and stability. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to increase solubility.
Ethoxylation: Addition of ethoxy groups to improve bioavailability.
Cyclization: Formation of a pyranochromen ring to enhance stability.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Use of batch reactors for controlled reaction conditions.
Purification: Multi-step purification processes including crystallization and chromatography.
Quality Control: Rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Vutiglabridin undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced to form more stable compounds.
Substitution: Undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, alkyl halides.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, which have been studied for their enhanced biological activities .
Aplicaciones Científicas De Investigación
Vutiglabridin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid metabolism and oxidative stress.
Biology: Investigated for its role in modulating enzymes like PON1 and PON2.
Medicine: Explored as a potential therapeutic agent for obesity, hyperlipidemia, and age-related diseases.
Mecanismo De Acción
Vutiglabridin exerts its effects by modulating the activity of paraoxonase-1 (PON1) and paraoxonase-2 (PON2). These enzymes play a crucial role in lipid metabolism and oxidative stress. This compound binds to PON1 and PON2 with high affinity, enhancing their activity and protecting them from oxidative damage. This leads to improved lipid metabolism, reduced oxidative stress, and potential therapeutic benefits for obesity and related metabolic disorders .
Comparación Con Compuestos Similares
Similar Compounds
Glabridin: The natural compound from which vutiglabridin is derived.
Resveratrol: Another compound known for its antioxidant properties.
Curcumin: A compound with anti-inflammatory and antioxidant effects
Uniqueness
This compound is unique in its ability to specifically modulate PON1 and PON2, which are not targeted by other similar compounds. This specificity makes it a promising candidate for the treatment of obesity and related metabolic disorders .
Propiedades
Número CAS |
1800188-47-9 |
|---|---|
Fórmula molecular |
C22H26O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-(8,8-dimethyl-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-3-yl)-5-ethoxyphenol |
InChI |
InChI=1S/C22H26O4/c1-4-24-16-6-7-17(19(23)12-16)15-11-14-5-8-20-18(21(14)25-13-15)9-10-22(2,3)26-20/h5-8,12,15,23H,4,9-11,13H2,1-3H3 |
Clave InChI |
IUXJXQLTUMGHHL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)C2CC3=C(C4=C(C=C3)OC(CC4)(C)C)OC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




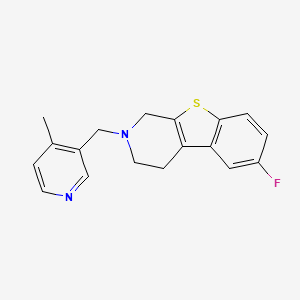
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)



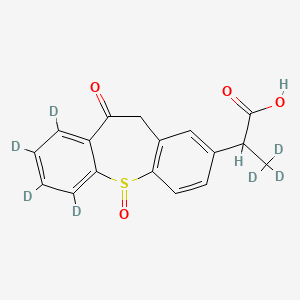
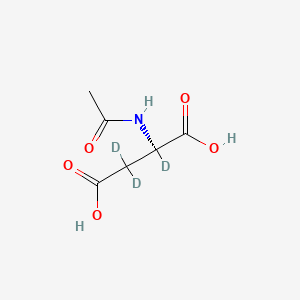
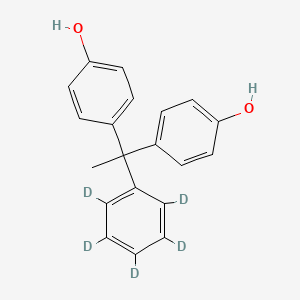



![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
